molecular formula C8H10N2O2 B13524070 6-Amino-2,5-dimethylnicotinic acid

6-Amino-2,5-dimethylnicotinic acid

Cat. No.: B13524070
M. Wt: 166.18 g/mol
InChI Key: JHVVCULPUSAGLU-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethylnicotinic acid is a substituted pyridine derivative featuring an amino group at position 6 and methyl groups at positions 2 and 5 of the nicotinic acid backbone.

This compound is structurally related to bioactive pyridine derivatives, such as anti-inflammatory agents targeting TNF-α pathways and β-galactosidase inhibitors with hydrophobic substituents . Its applications may span medicinal chemistry, material science, or agrochemical research, though further studies are needed to confirm these possibilities.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-amino-2,5-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10)(H,11,12)

InChI Key

JHVVCULPUSAGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1N)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,5-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,5-dimethylpyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,5-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridine compounds.

Scientific Research Applications

6-amino-2,5-dimethylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-2,5-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 6-amino-2,5-dimethylnicotinic acid and related compounds:

Compound Name Substituents Functional Groups Key Properties/Activities Evidence Reference
This compound 6-NH₂, 2-CH₃, 5-CH₃ Carboxylic acid (C3) High thermal stability (inferred)
6-Aminonicotinic acid 6-NH₂ Carboxylic acid (C3) mp >300°C, high purity (>97%)
6-Amino-2,5-dimethylnicotinonitrile 6-NH₂, 2-CH₃, 5-CH₃ Nitrile (C3) Potential precursor for carboxylic acids
6-(2,5-Dimethylphenyl)nicotinic acid 2,5-dimethylphenyl (C6) Carboxylic acid (C3) Increased lipophilicity
6-Amino-2,4,5-trimethylpyridin-3-ol 6-NH₂, 2-CH₃, 4-CH₃, 5-CH₃, 3-OH Hydroxyl (C3) Anti-inflammatory activity (TNF-α inhibition)

Key Observations :

  • Substituent Positions : Methyl groups at positions 2 and 5 (vs. 2,4,5 in trimethylpyridin-3-ol derivatives) may reduce steric hindrance, altering binding affinity in biological targets .
  • Lipophilicity : Phenyl-substituted analogs (e.g., 6-(2,5-dimethylphenyl)nicotinic acid) exhibit higher lipophilicity, likely improving membrane permeability compared to methyl-substituted derivatives .

Physicochemical Properties

  • Melting Points: 6-Aminonicotinic acid derivatives exhibit high thermal stability (mp >300°C) , while methyl-substituted analogs like 6-amino-2,5-dimethylnicotinonitrile may have lower melting points due to reduced crystallinity.
  • Solubility : The carboxylic acid group likely improves solubility in polar solvents compared to nitrile or phenyl-substituted analogs .

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